Magnesium malate

Übersicht

Beschreibung

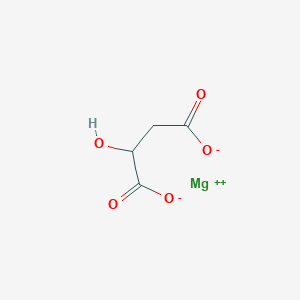

Magnesium malate is a compound formed by combining magnesium with malic acid. It is represented by the chemical formula C₄H₄MgO₅ and has a molecular weight of 156.376 g/mol . This compound is often used as a dietary supplement due to its high bioavailability, meaning it is easily absorbed by the body . This compound is known for its potential health benefits, including improving mood, reducing chronic pain, and enhancing energy levels .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Magnesiummalat kann synthetisiert werden, indem L-Apfelsäure in deionisiertem Wasser gelöst und auf 75-85 °C erhitzt wird. Magnesiumcarbonat oder Magnesiumoxid wird dann schrittweise in Batches hinzugefügt. Die Mischung wird auf 105-120 °C erhitzt und gerührt, bis die Magnesiumverbindung vollständig gelöst ist. Die Reaktionslösung wird dann entfärbt und filtriert, gefolgt von Konzentrierung und Kristallisation unter reduziertem Druck, um Magnesiummalatkristalle zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von hochreinem Magnesiummalat umfasst die Herstellung eines Lysats, Hybridreaktion, Filtration, Kondensation, Kristallisation und Granulierungsschritte. Diese Methode verbessert den Chelatisierungsprozentsatz und die Qualität des Produkts deutlich und macht es für die großtechnische Produktion geeignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Magnesiummalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Magnesiummalat kann oxidiert werden, um Magnesiumoxid und Apfelsäurederivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um Magnesium und Apfelsäure zu ergeben.

Substitution: Magnesiummalat kann an Substitutionsreaktionen teilnehmen, bei denen das Magnesiumion durch andere Metallionen ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Magnesiummalat verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschte Reaktion stattfindet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Magnesiumoxid, Apfelsäurederivate und verschiedene substituierte Metallmalate.

Wissenschaftliche Forschungsanwendungen

Nutritional Supplementation

Bioavailability and Absorption

Magnesium malate is recognized for its high bioavailability compared to other magnesium sources. A study indicated that this compound provided superior absorption rates, making it an effective option for addressing magnesium deficiencies in both clinical and general populations . In a clinical trial involving 91 adults, supplementation with a timed-release this compound product resulted in significant increases in red blood cell magnesium levels over 30 and 90 days, with minimal gastrointestinal side effects reported .

Recommended Dosage

The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a food supplement. It is suggested that daily intake levels can reach up to 540 mg of magnesium from this compound without exceeding the tolerable upper intake level .

Management of Chronic Conditions

Fibromyalgia and Chronic Pain

This compound has been studied for its role in managing fibromyalgia and chronic pain syndromes. Research suggests that it may help alleviate symptoms by enhancing energy production at the cellular level through its involvement in the Krebs cycle, where malic acid plays a crucial role . Patients reported improvements in pain levels and overall well-being after consistent supplementation.

Migraine Prevention

Several studies have indicated that magnesium supplementation can reduce the frequency and severity of migraines. This compound's efficacy in this regard is attributed to its ability to stabilize neuronal activity and influence neurotransmitter release .

Mental Health Applications

Depression Treatment

Emerging evidence points to the potential of this compound in treating mood disorders, including major depression. A case study highlighted rapid recovery from depressive symptoms following magnesium supplementation, suggesting that magnesium's role in neurotransmitter regulation could be beneficial for mental health . The compound's ability to restore magnesium levels may help mitigate symptoms associated with depression and anxiety.

Bone Health

Osteoporosis Prevention

Magnesium is essential for bone health, influencing calcium metabolism and bone density. Studies have shown that low serum magnesium levels are associated with an increased risk of osteoporosis . this compound supplementation may improve bone mineral density by ensuring adequate magnesium availability for bone remodeling processes.

Athletic Performance and Recovery

Athletes often use magnesium supplements to enhance performance and recovery. This compound is thought to improve energy production during exercise, thereby reducing fatigue and muscle soreness post-exercise. Its role in ATP production makes it a valuable supplement for athletes looking to optimize their performance .

Case Studies and Research Findings

Wirkmechanismus

Magnesium malate exerts its effects through several mechanisms:

Magnesium Ion Release: It releases magnesium ions, which are essential cofactors for over 300 enzymatic reactions in the body.

Energy Production: Malic acid, a component of this compound, is a key intermediate in the Krebs cycle, enhancing ATP production and energy levels.

Neurotransmitter Regulation: Magnesium ions help regulate neurotransmitter release, improving mood and reducing symptoms of depression.

Vergleich Mit ähnlichen Verbindungen

Magnesiummalat wird oft mit anderen Magnesiumverbindungen verglichen, wie z. B.:

Magnesiumcitrat: Bekannt für seine hohe Bioverfügbarkeit und Verwendung als Abführmittel.

Magnesiumglycinat: Bevorzugt wegen seiner minimalen Nebenwirkungen und hohen Absorptionsrate.

Magnesiumoxid: Häufig verwendet, hat aber eine geringere Bioverfügbarkeit als Magnesiummalat.

Magnesiummalat zeichnet sich durch seine Kombination mit Apfelsäure aus, die die Absorption verbessert und zusätzliche Vorteile im Zusammenhang mit Energieproduktion und Muskelfunktion bietet .

Biologische Aktivität

Magnesium malate, a compound formed from magnesium and malic acid, is increasingly recognized for its significant biological activity and health benefits. This article explores its bioavailability, mechanisms of action, and clinical applications, supported by diverse research findings and case studies.

Overview of this compound

This compound is a chelated form of magnesium that enhances absorption compared to other magnesium salts, such as magnesium oxide or citrate. It combines elemental magnesium with malic acid, which plays a crucial role in the Krebs cycle, thereby facilitating energy production in the body .

Bioavailability and Absorption

Bioavailability Studies

A study investigating the bioavailability of various magnesium compounds found that this compound exhibited the highest area under the curve (AUC) in pharmacokinetic evaluations. This suggests that this compound is absorbed more efficiently than other forms such as magnesium oxide and citrate .

Table 1: Bioavailability Comparison of Magnesium Compounds

| Magnesium Compound | AUC (mg·h/L) | Absorption Rate | Notes |

|---|---|---|---|

| This compound | Highest | High | Long serum half-life |

| Magnesium Acetyl Taurate | Second Highest | Moderate | Rapid brain penetration |

| Magnesium Oxide | Lowest | Low | Poorly absorbed |

| Magnesium Citrate | Low | Low | Commonly used but less effective |

Energy Production

Malic acid is integral to the Krebs cycle, where it aids in ATP production. This process is vital for muscle function and endurance, making this compound particularly beneficial for athletes and individuals with chronic fatigue conditions .

Chelation of Heavy Metals

this compound has been shown to help chelate heavy metals like aluminum from tissues, potentially reducing cellular disruption linked to toxicity . This property may contribute to its therapeutic effects in conditions associated with heavy metal exposure.

Clinical Applications

Fibromyalgia and Chronic Fatigue Syndrome (CFS)

Research from the Texas Health Science Center indicated that supplementation with this compound significantly improved symptoms in patients with fibromyalgia. Patients reported enhanced energy levels and reduced pain after taking doses up to 1,500 mg/day .

Case Study: Fibromyalgia Patient Outcomes

A patient with fibromyalgia experienced marked improvement in symptoms after switching from magnesium citrate to this compound. Within days, they noted increased stamina and reduced pain levels, highlighting the compound's effectiveness in managing fibromyalgia symptoms .

Magnesium Status Improvement

In a placebo-controlled study involving 91 adults, supplementation with dithis compound (500 mg/day) led to a significant increase in red blood cell (RBC) magnesium levels over 30 days. Participants also reported a 63% improvement in overall symptomatology related to low magnesium status .

Safety and Side Effects

This compound is generally well-tolerated, with minimal gastrointestinal side effects compared to other forms of magnesium. However, it is essential to monitor dosages as excessive intake can lead to hypermagnesemia, particularly in individuals with renal impairment .

Eigenschaften

IUPAC Name |

magnesium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Mg/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQQIWNDAXACSR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4MgO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893860 | |

| Record name | Magnesium malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-06-7 | |

| Record name | Magnesium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium malate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9X9UJA2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.